

Total Synthesis of Osmanthuside B: A Detailed Methodological Overview

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Compound of Interest

Compound Name: *Osmanthuside B*

Cat. No.: *B2487730*

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This document provides a detailed account of the total synthesis of **Osmanthuside B**, a phenylpropanoid glycoside with notable biological activities, including α -glucosidase and aldol reductase inhibition, as well as antioxidant, antibacterial, and hepatoprotective properties.^[1] The methodology described herein is based on a convergent and efficient synthetic strategy that avoids extensive use of protecting groups, a common hurdle in traditional glycoside synthesis.^[1]

Chemical Structure and Properties

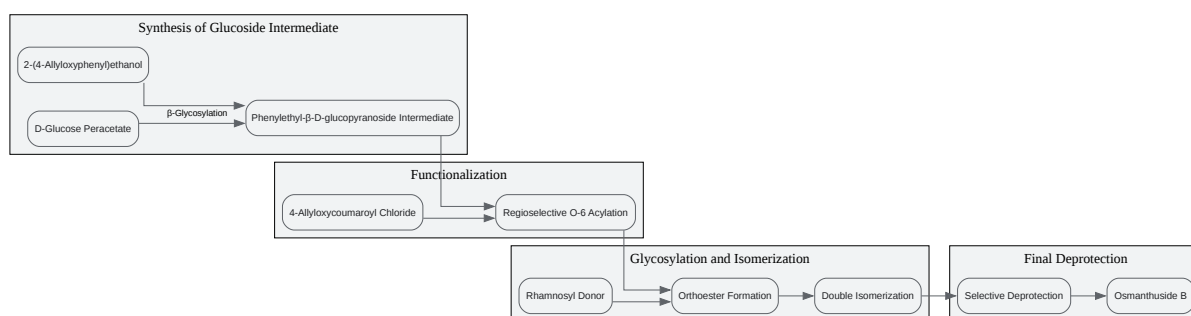
Osmanthuside B is a complex natural product with the molecular formula $C_{29}H_{36}O_{13}$ and a molecular weight of 592.6 g/mol.^[2] Its structure features a central glucose core linked to a phenylethyl group, a rhamnosyl moiety, and a coumaroyl group.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₆ O ₁₃	[2]
Molecular Weight	592.6 g/mol	[2]
IUPAC Name	[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	[2]

Synthetic Strategy Overview

The total synthesis of **Osmanthuside B** was successfully achieved in seven steps with an overall yield of 22%.^[1] A key feature of this synthesis is the strategic use of a double isomerization of a glucose-rhamnose orthoester, which simplifies the process and circumvents the challenges of direct glycosylation.^[1] The synthetic pathway is designed to be a model for the preparation of a broader class of complex phenylpropanoid glycosides.^[1]

The overall workflow of the total synthesis is depicted in the following diagram:



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Figure 1: Overall workflow for the total synthesis of **Osmanthuside B**.

Key Experimental Protocols

The following protocols detail the pivotal steps in the synthesis of **Osmanthuside B**.

Synthesis of the Glucoside Intermediate

The initial step involves the β-glycosylation of D-glucose peracetate with 2-(4-allyloxyphenyl)ethanol. This reaction establishes the core phenylethyl-β-D-glucopyranoside structure.^[1]

Regioselective Acylation and Rhamnosylation

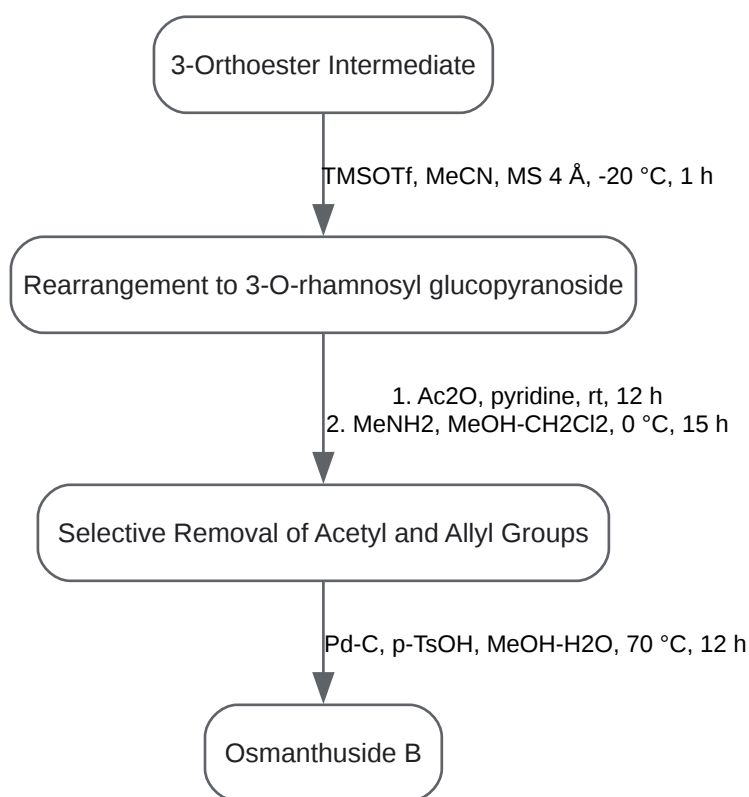
A crucial phase of the synthesis is the regioselective coumaroylation at the O-6 position of the unprotected glucoside, followed by rhamnosylation. This sequence leads to the formation of 2-

and 3-O-rhamnosyl orthoester glucopyranosides.[1]

Double Isomerization and Final Steps

The key glucose-rhamnose orthoester double isomerization facilitates the rearrangement to the desired glycosidic linkage.[1] Subsequent selective removal of acetyl and allyl protecting groups yields the final product, **Osmanthuside B**.^[1]

The final steps in the synthesis are outlined below:



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Figure 2: Key reactions in the final stages of **Osmanthuside B** synthesis.^[1]

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of **Osmanthuside B**.

Step	Reaction	Reagents and Conditions	Yield (%)
1	Rearrangement of 3-orthoester	TMSOTf, CH ₂ Cl ₂ , MS 4 Å, -78 °C, 30 min	-
2	Acetylation	Ac ₂ O, pyridine, rt, 12 h	-
3	Deacetylation	MeNH ₂ , MeOH–CH ₂ Cl ₂ , 0 °C, 15 h	-
4	Isomerization	TMSOTf, MeCN, MS 4 Å, -20 °C, 1 h	-
5	Deacetylation	Mg(OMe) ₂ , MeOH, rt, 18 h	-
6	Deprotection	Pd–C, p-TsOH, MeOH–H ₂ O, 70 °C, 12 h	-
Overall	Total Synthesis of Osmanthuside B	Seven steps from starting materials	22[1]

Note: Specific yields for intermediate steps were not detailed in the provided search results, but the overall yield is reported as 22%.[\[1\]](#)

Conclusion

The described methodology provides a robust and efficient pathway for the total synthesis of **Osmanthuside B**.[\[1\]](#) The key innovation of a glucose-rhamnose orthoester double isomerization offers a significant advantage over traditional, protection-heavy synthetic routes. [\[1\]](#) This approach not only enables the successful synthesis of **Osmanthuside B** but also holds promise for the synthesis of other complex phenylpropanoid glycosides, thereby facilitating further research into their biological activities and potential therapeutic applications.[\[1\]](#)

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References

- 1. Total synthesis of phenylpropanoid glycoside osmanthuside-B6 facilitated by double isomerisation of glucose–rhamnose orthoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Osmanthuside B | C₂₉H₃₆O₁₃ | CID 10438425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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